molecular formula C16H16N6O B292271 (3E)-2-amino-3-(phenylhydrazinylidene)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-one

(3E)-2-amino-3-(phenylhydrazinylidene)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-one

Cat. No. B292271
M. Wt: 308.34 g/mol
InChI Key: ALZWHBXBNZHIPI-DEDYPNTBSA-N
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Description

(3E)-2-amino-3-(phenylhydrazinylidene)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-one is a chemical compound that has shown significant potential in scientific research applications. This compound is a tetrahydropyrazoloquinazoline derivative that has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of ((3E)-2-amino-3-(phenylhydrazinylidene)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-one)-2-amino-3-(phenylhydrazinylidene)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-one is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. It has also been reported to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that ((3E)-2-amino-3-(phenylhydrazinylidene)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-one)-2-amino-3-(phenylhydrazinylidene)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-one has several biochemical and physiological effects. It has been reported to decrease the expression of certain genes that are involved in cancer cell growth and proliferation. It has also been shown to inhibit the activity of certain enzymes that are involved in inflammation and oxidative stress. Additionally, it has been reported to have a low toxicity profile, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the main advantages of ((3E)-2-amino-3-(phenylhydrazinylidene)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-one)-2-amino-3-(phenylhydrazinylidene)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-one is its low toxicity profile, which makes it a promising candidate for further research. However, one of the limitations is that it has not been extensively studied in vivo, and its efficacy and safety in humans are not yet known. Additionally, the synthesis of this compound can be challenging, which may limit its availability for research purposes.

Future Directions

There are several future directions for research on ((3E)-2-amino-3-(phenylhydrazinylidene)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-one)-2-amino-3-(phenylhydrazinylidene)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-one. One area of interest is the development of more efficient synthesis methods that can increase the yield and purity of the compound. Another area of interest is the investigation of its potential as a therapeutic agent for cancer, inflammation, and neurological disorders. Additionally, further studies are needed to evaluate its safety and efficacy in humans.

Synthesis Methods

The synthesis of ((3E)-2-amino-3-(phenylhydrazinylidene)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-one)-2-amino-3-(phenylhydrazinylidene)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-one has been reported in several studies. One of the most common methods is the reaction of 2-aminobenzophenone, hydrazine hydrate, and 2,4-pentanedione in the presence of acetic acid and ethanol. Another method involves the reaction of 2-aminobenzophenone, hydrazine hydrate, and ethyl acetoacetate in the presence of acetic acid and ethanol. Both methods have been reported to yield good results.

Scientific Research Applications

((3E)-2-amino-3-(phenylhydrazinylidene)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-one)-2-amino-3-(phenylhydrazinylidene)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-one has shown potential in several scientific research applications. One of the most promising areas is cancer research. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. It has also been reported to have antimicrobial and antifungal properties. Other potential applications include the treatment of inflammation, diabetes, and neurological disorders.

properties

Molecular Formula

C16H16N6O

Molecular Weight

308.34 g/mol

IUPAC Name

(3E)-2-amino-3-(phenylhydrazinylidene)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-one

InChI

InChI=1S/C16H16N6O/c17-14-13(20-19-10-6-2-1-3-7-10)15-18-12-9-5-4-8-11(12)16(23)22(15)21-14/h1-3,6-7,19H,4-5,8-9H2,(H2,17,21)/b20-13+

InChI Key

ALZWHBXBNZHIPI-DEDYPNTBSA-N

Isomeric SMILES

C1CCC2=C(C1)C(=O)N3C(=N2)/C(=N/NC4=CC=CC=C4)/C(=N3)N

SMILES

C1CCC2=C(C1)C(=O)N3C(=N2)C(=NNC4=CC=CC=C4)C(=N3)N

Canonical SMILES

C1CCC2=C(C1)C(=O)N3C(=N2)C(=NNC4=CC=CC=C4)C(=N3)N

Origin of Product

United States

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